molecular formula C19H22N4O8 B2670753 Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate CAS No. 1351658-54-2

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate

Cat. No.: B2670753
CAS No.: 1351658-54-2
M. Wt: 434.405
InChI Key: CXOGKPZQRHZNPF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, an azetidine ring, an acetamido group, a benzoate ester, and an ethyl group . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Molecular Structure Analysis

The structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The exact structure could be determined using techniques such as X-ray diffraction .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. Techniques such as infrared spectroscopy could be used to analyze these properties .

Scientific Research Applications

Antifungal and Antimicrobial Activity

Ethyl 2-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate and its derivatives have been extensively studied for their antifungal and antimicrobial properties. A study on the synthesis of azetidinones showed that the synthesized compounds exhibited moderate to good antifungal activity against Candida albicans. Notably, compounds within this chemical class were found to be the most active, demonstrating the potential of these compounds in antifungal applications (Toraskar, Kadam, & Kulkarni, 2009). Similarly, 1,3,4-oxadiazole derivatives, related structurally to the subject compound, have shown significant antimicrobial and hemolytic activities, further highlighting the utility of these compounds in developing new antimicrobial agents (Rehman et al., 2016).

Anti-inflammatory and Analgesic Activities

Research has also delved into the anti-inflammatory and analgesic properties of compounds related to this compound. Derivatives of 1,3,4-oxadiazole, sharing a common chemical framework with the subject compound, have been synthesized and evaluated for their in vivo anti-inflammatory activity. Some of these derivatives exhibited promising results, suggesting their potential use as anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).

Corrosion Inhibition

Another interesting application of compounds within the same chemical family as this compound is in the field of corrosion inhibition. Studies have shown that 1,3,4-oxadiazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion, thus extending their useful life in harsh environments (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Properties

IUPAC Name

ethyl 2-[[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4.C2H2O4/c1-3-24-17(23)13-6-4-5-7-14(13)19-15(22)10-21-8-12(9-21)16-18-11(2)20-25-16;3-1(4)2(5)6/h4-7,12H,3,8-10H2,1-2H3,(H,19,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOGKPZQRHZNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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